Mucronulatol

Description

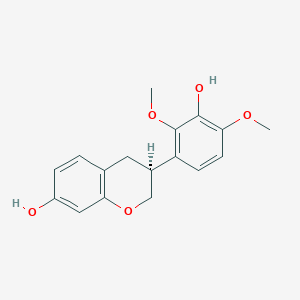

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNFZNIXYWTZMW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331959 | |

| Record name | Mucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20878-97-1 | |

| Record name | (-)-Mucronulatol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20878-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Mucronulatol

Botanical Sources and Geographic Dissemination

Mucronulatol (B600595) has been isolated from a diverse range of plant species, primarily within the Fabaceae family. Its detection in various genera suggests a widespread, yet specific, distribution.

Identification in the Fabaceae Family

The Fabaceae, or legume, family is a significant source of this compound. Research has documented its presence in the following species:

Astragalus Species: Several species within the large Astragalus genus have been found to contain this compound. It has been identified in Astragalus adsurgens, Astragalus cicer, and Astragalus lusitanicus. phcogrev.com In Astragalus membranaceus var. monghlicus, a new isoflavan (B600510) glucoside, astraisoflavanin, was identified as (3S)-(-)-Mucronulatol-7-O-D-glucopyranoside. biocrick.comresearchgate.net The (R)-enantiomer of this compound isolated from Astragalus adsurgens has demonstrated antibacterial properties. medchemexpress.com

Robinia pseudoacacia : Commonly known as black locust, this tree is another source of this compound. nih.govtandfonline.comresearchgate.net It was one of five flavonoids isolated from an ethanolic extract of the whole plant. nih.govtandfonline.compurdue.edu The presence of this compound, along with other flavonoids, is thought to contribute to the wood's resistance to insects and decay. researchgate.netedwiserinternational.com

Lotus corniculatus : The herbs of Lotus corniculatus have been identified as a source of (R)-Mucronulatol. chemfaces.compureonebio.comchemstan.netnaver.com

Dalbergia odorifera : This species, a type of rosewood, contains this compound in its heartwood extract. biocrick.comnih.gov It was isolated along with other isoflavones that demonstrated inhibitory activity against yeast alpha-glucosidase. biocrick.com The LOTUS natural products database also lists Dalbergia odorifera as a source of (-)-mucronulatol. naturalproducts.net

Machaerium opacum : Phytochemical investigation of the leaves of Machaerium opacum led to the identification of this compound. biocrick.comresearchgate.netccsenet.orgccsenet.orgresearchgate.net It was found in the dichloromethane (B109758) fraction of the leaf extracts. ccsenet.orgccsenet.orgresearchgate.net

Table 1: this compound in the Fabaceae Family

| Species | Plant Part | Reference(s) |

|---|---|---|

| Astragalus adsurgens | Not specified | phcogrev.commedchemexpress.com |

| Astragalus cicer | Leaflets | phcogrev.comnaturalproducts.netijpsr.com |

| Astragalus lusitanicus | Not specified | phcogrev.com |

| Astragalus membranaceus var. monghlicus | Root | biocrick.comresearchgate.net |

| Robinia pseudoacacia | Whole plant, Leaves | nih.govtandfonline.comresearchgate.netpurdue.eduedwiserinternational.com |

| Lotus corniculatus | Herbs | chemfaces.compureonebio.comchemstan.netnaver.com |

| Dalbergia odorifera | Heartwood | biocrick.comnih.govnaturalproducts.net |

Presence in Propolis Extracts

Propolis, a resinous mixture produced by honeybees from plant sources, is another notable source of this compound. Its presence in propolis highlights the collection of resins by bees from this compound-containing plants.

Caribbean Propolis: this compound has been identified as one of the most cytotoxic components of Caribbean propolis. researchgate.netnih.govorcid.orgresearchgate.net Its isolation and study from this source have been a focus of research into the biological activities of propolis constituents. researchgate.netnih.gov

Brazilian Red Propolis: This specific type of propolis is also known to contain this compound. biocrick.commdpi.comnih.govcapes.gov.brplos.org Studies on the chemical composition and cytotoxic activity of Brazilian red propolis have identified this compound as a significant compound. nih.govcapes.gov.br Its presence, along with other isoflavonoids, is a characteristic feature of this propolis variety. mdpi.com

Table 2: this compound in Propolis

| Propolis Type | Geographic Origin | Reference(s) |

|---|---|---|

| Caribbean Propolis | Caribbean | researchgate.netnih.govorcid.orgresearchgate.net |

Documentation in Other Organisms and Natural Product Databases

Beyond its direct isolation from plants and propolis, the occurrence of this compound is documented in various natural product databases. These databases compile information from numerous studies and provide a broader view of its distribution.

The PubChem database indicates that this compound has been reported in Indigofera aspalathoides and Centrolobium paraense, in addition to other organisms. nih.gov The KNApSAcK database lists Dalbergia variabilis and Machaerium mucronulatum as sources. genome.jp The Human Metabolome Database (HMDB) also lists several organisms where (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan (a synonym for this compound) has been reported, including Dalbergia candenatensis and Ardisia paniculata. nih.gov These database entries expand the known distribution of this compound to other genera within the Fabaceae family and potentially to other plant families as well.

Chemotaxonomic and Ecological Implications of this compound Distribution

The distribution of this compound has both chemotaxonomic and ecological implications. Chemotaxonomy uses the chemical constituents of organisms to understand their classification and evolutionary relationships. The presence of this compound, an isoflavan, across multiple genera within the Fabaceae family supports the chemical relationships among these plants. mdpi.com Isoflavonoids are characteristic secondary metabolites of the Fabaceae family, and the specific distribution of compounds like this compound can help to delineate relationships at the genus and species level.

From an ecological perspective, the presence of this compound in plants and its subsequent transfer to propolis suggests a role in plant-insect interactions. In plants, flavonoids are known to be involved in defense against herbivores and pathogens. researchgate.net The resistance of Robinia pseudoacacia wood to insects and fungi has been partly attributed to its flavonoid content, including this compound. researchgate.net The collection of this compound-containing resins by bees to produce propolis, which has antimicrobial properties, further suggests a defensive role for this compound in nature.

Isolation and Analytical Characterization Methodologies for Mucronulatol

Advanced Extraction Techniques from Complex Natural Matrices

The initial step in obtaining mucronulatol (B600595) involves its extraction from plant sources such as Astragalus membranaceus var. monghlicum, Dalbergia cochinchinensis, and Caribbean propolis. biocrick.comnih.govresearchgate.net Traditional methods like organic solvent extraction using ethanol (B145695) or methanol (B129727) have been historically employed. nih.govplos.org However, to enhance efficiency and yield, modern techniques are increasingly favored.

Advanced extraction methods applicable to flavonoids like this compound include:

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt cell walls, facilitating the release of intracellular compounds into the solvent. plos.orgresearchgate.netresearchgate.net UAE is recognized for improving extraction efficiency and reducing processing time. plos.org

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction process. researchgate.netresearchgate.netmdpi.com It is considered a green technique due to the reduced use of organic solvents. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures to increase extraction efficiency. mdpi.commdpi.com

Supercritical Fluid Extraction (SFE): This method often uses carbon dioxide in its supercritical state as a solvent, sometimes with a co-solvent like ethanol to modify polarity for extracting moderately polar compounds like flavonoids. mdpi.commdpi.com

The choice of solvent remains a critical parameter, with ethanol, methanol, and their aqueous mixtures being common due to their ability to solubilize moderately polar flavonoids like this compound. nih.gov

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound. uson.mx Specifically, Reversed-Phase HPLC (RP-HPLC) is frequently employed for its effective separation of flavonoids. nih.govdustri.com

In a typical RP-HPLC setup for this compound purification, a C18 column is used as the stationary phase. mdpi.comjmchemsci.compensoft.net The mobile phase often consists of a gradient mixture of solvents, such as methanol and water, or acetonitrile (B52724) and a buffer solution. mdpi.compensoft.net For instance, a gradient of methanol in deionized water, ranging from 60% to 100% over a set period, has been used to successfully isolate this compound. mdpi.com The compound is detected using a UV detector, often at wavelengths around 280 nm, which is characteristic for isoflavans.

Semi-preparative HPLC is a subsequent step used to obtain this compound in a highly pure form suitable for detailed structural analysis and biological assays. mdpi.com

Spectroscopic and Diffraction Techniques for Structural Elucidation

Once purified, the definitive identification and structural confirmation of this compound are achieved through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. emerypharma.comweebly.comomicsonline.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecule's intricate structure.

1D NMR: The ¹H NMR spectrum provides information about the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants, revealing the arrangement of hydrogen atoms within the molecule. emerypharma.com The ¹³C NMR spectrum indicates the number and type of carbon atoms present. nih.gov

2D NMR: Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity. nih.govplos.org

COSY identifies proton-proton couplings, helping to map out adjacent protons. nih.gov

HSQC correlates protons directly to the carbons they are attached to. nih.gov

The structural confirmation of this compound is achieved by comparing the acquired NMR data with reported literature values. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound (as reported in literature) (Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Solvent and instrument frequency can cause slight variations.)

| Position | δC (ppm) | δH (ppm, multiplicity, J) |

| 2 | 70.5 | 4.37 (ddd), 4.00 (t) |

| 3 | 31.4 | 3.53 (m) |

| 4 | 31.5 | 2.94 (dd), 2.86 (ddd) |

| 4a | 114.2 | |

| 5 | 155.1 | |

| 6 | 99.8 | 6.52 (d, 8.3) |

| 7 | 158.2 | |

| 8 | 94.5 | 6.72 (d, 8.3) |

| 8a | 108.9 | |

| 1' | 131.2 | |

| 2' | 110.1 | 6.71 (d, 8.5) |

| 3' | 147.8 | |

| 4' | 145.5 | |

| 5' | 106.9 | 6.75 (d, 8.5) |

| 6' | 119.2 | |

| 3'-OCH3 | 56.1 | 3.87 (s) |

| 7-OH | 5.66 (s) | |

| 4'-OH | 5.71 (s) | |

| Data compiled from related isoflavonoid (B1168493) studies for illustrative purposes. nih.gov |

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of this compound. plasmion.combroadinstitute.orgwikipedia.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.com For this compound (C₁₇H₁₈O₅), the expected mass is accurately confirmed by this method.

Tandem Mass Spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. lcms.czcopernicus.org The resulting fragmentation pattern is a unique signature of the molecule. nih.gov By analyzing the mass-to-charge ratio (m/z) of the fragment ions, researchers can deduce the structure of different parts of the molecule and how they are connected. researchgate.netresearchgate.net This data is crucial for distinguishing between isomers and confirming the identity of the compound isolated from a natural source.

UV-Vis and FT-IR spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule. azooptics.comwikipedia.orgmsu.edu The UV spectrum of this compound exhibits characteristic absorption maxima that are indicative of its isoflavan (B600510) core structure, which contains chromophores (light-absorbing groups). mdpi.comlibretexts.org The specific wavelengths of maximum absorbance (λmax) can help confirm the class of flavonoid and the nature of its substitution pattern. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. rtilab.comphotometrics.netbruker.com The FT-IR spectrum of this compound will show characteristic absorption bands corresponding to:

Hydroxyl (-OH) groups (broad bands) mdpi.com

Aromatic C-H stretching

Aliphatic C-H stretching (from the C2, C3, and C4 positions) mdpi.com

C=C stretching within the aromatic rings mdpi.com

C-O stretching (from the ether and hydroxyl groups) mdpi.com This "molecular fingerprint" provides further confirmation of the compound's structure as determined by NMR and MS. photometrics.netspectroscopyonline.com

X-ray Crystallographic Analysis in this compound Research

X-ray crystallography stands as the most definitive and powerful experimental technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. csfarmacie.czpurdue.edu In the study of natural products like this compound, this method provides unambiguous evidence of molecular connectivity, conformation, and, most importantly for a chiral molecule, its absolute stereochemistry. libretexts.orgwikipedia.org The application of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern, a unique consequence of the crystal's internal lattice structure, allows researchers to calculate a three-dimensional map of electron density and thereby determine the exact position of each atom in the molecule. purdue.edu

While detailed crystallographic data for this compound is found within specific publications, it has been confirmed that its structure was analyzed using this method. core.ac.uk The data obtained from such an analysis provides a complete structural description, solidifying its identification and distinguishing it from other isomers. The parameters derived are crucial for understanding the molecule's spatial arrangement and intermolecular interactions within the crystal lattice.

Below is a table representing the typical crystallographic data obtained from an X-ray analysis of an organic compound.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The types and numbers of atoms in one molecule. | C₁₇H₁₈O₅ |

| Formula Weight | The mass of one mole of the compound (g/mol). | 302.32 |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The mathematical group describing the symmetry of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = X Å, b = Y Å, c = Z Å α = 90°, β = 90°, γ = 90° |

| Volume (V) | The volume of the unit cell (ų). | XYZ ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal (g/cm³). | 1.XX g/cm³ |

Note: The example values are for illustrative purposes and represent typical data for a small organic molecule. Specific data for this compound are reported in dedicated crystallographic literature.

Chiral Analysis Methods for Stereoisomeric Distinction (e.g., (R)- and (S)-Mucronulatol)

This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-mucronulatol and (S)-mucronulatol. wikipedia.org These stereoisomers exhibit identical physical and chemical properties in an achiral environment, but their biological activities can differ significantly. Therefore, methods to separate these enantiomers and determine their absolute configuration are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. csfarmacie.czchiralpedia.com The method utilizes a chiral stationary phase (CSP), which is a solid support coated or bonded with a chiral molecule. phenomenex.comresearchgate.net When a racemic mixture (a 50:50 mixture of both enantiomers) of this compound is passed through the column, the (R)- and (S)-enantiomers form transient diastereomeric complexes with the CSP. sigmaaldrich.com Due to the different three-dimensional structures, one enantiomer will interact more strongly with the CSP than the other, causing it to travel more slowly through the column. This results in different retention times, allowing for their effective separation and quantification. csfarmacie.cz This technique is applicable for both analytical purposes, such as determining the enantiomeric excess (purity) of a sample, and for preparative-scale separations to isolate pure enantiomers for further study. researchgate.net

The table below illustrates a typical output from a chiral HPLC analysis of a racemic this compound sample.

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (S)-Mucronulatol | 12.5 | 50.0 |

| (R)-Mucronulatol | 14.8 | 50.0 |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org Enantiomers interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. researchgate.net This makes CD spectroscopy an invaluable tool for distinguishing between (R)- and (S)-mucronulatol.

The absolute configuration of a natural product like this compound can be confidently assigned by combining experimental CD data with quantum chemical calculations. researchgate.netnih.gov In this approach, the experimental CD spectrum of the isolated compound is recorded. Separately, the theoretical CD spectra for both the (R) and (S) configurations are calculated using methods like time-dependent density functional theory (TDDFT). nih.gov The absolute configuration of the natural sample is then assigned by matching its experimental spectrum to one of the calculated spectra. For this compound, the dextrorotatory enantiomer, (+)-mucronulatol, has been identified as having the (R) configuration. nih.gov

Synthetic Pathways and Biosynthetic Studies of Mucronulatol

Elucidation of Proposed Biosynthetic Routes for Isoflavanoids Incorporating Mucronulatol (B600595)

The biosynthesis of isoflavonoids, including this compound, is a complex process that begins with the general phenylpropanoid pathway. ontosight.ai This pathway provides the basic building blocks for a vast array of plant secondary metabolites. mdpi.com The formation of the characteristic isoflavonoid (B1168493) skeleton is a deviation from the flavonoid pathway, marked by a key enzymatic reaction.

The proposed biosynthetic route to this compound can be outlined in the following stages:

Core Isoflavone (B191592) Skeleton Formation: The journey starts with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. ontosight.ai Through the action of chalcone (B49325) synthase (CHS), 4-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form a chalcone intermediate. frontiersin.org This chalcone is then cyclized by chalcone isomerase (CHI) to a flavanone (B1672756), typically naringenin (B18129) or liquiritigenin. frontiersin.org The pivotal step in isoflavonoid biosynthesis is the 1,2-aryl migration reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. frontiersin.orgnih.gov This reaction converts the flavanone into a 2-hydroxyisoflavanone (B8725905), which is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone structure, such as genistein (B1671435) or daidzein. frontiersin.orgnih.gov

Substitution Pattern Modification: Following the formation of the basic isoflavone skeleton, a series of modification reactions, including hydroxylation, methylation, and glycosylation, lead to the vast diversity of isoflavonoids found in nature. ontosight.ainih.gov For this compound, which possesses a specific 7,2',4'-trihydroxy-3'-methoxy substitution pattern on the isoflavan (B600510) core, the following enzymatic transformations are proposed to occur on an isoflavone precursor:

Hydroxylation: Cytochrome P450 monooxygenases are responsible for introducing hydroxyl groups at specific positions on the aromatic rings.

O-methylation: O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group, as seen at the 3'-position of this compound.

Reduction to Isoflavan: The final step in the biosynthesis of this compound is the reduction of the C2-C3 double bond of the isoflavone precursor. This reduction is catalyzed by isoflavone reductase (IFR), yielding the isoflavan skeleton. hebmu.edu.cn

The precise sequence of these late-stage modification and reduction steps to yield this compound has not been definitively elucidated and remains an area of active research. The coordinated action of these enzymes ultimately leads to the formation of this compound in specific plant species. nih.gov

Chemical Synthesis Strategies for this compound and its Analogues

The chemical synthesis of this compound and related isoflavonoids provides a means to confirm their structures, study their biological activities, and produce them in larger quantities. Several synthetic strategies have been developed, with chalcone-based rearrangements being a prominent method.

Chalcone-based Rearrangement Methodologies (e.g., Thallium(III) Nitrate (B79036) Promoted Synthesis)

A widely employed method for the synthesis of isoflavones, which are precursors to isoflavans like this compound, involves the oxidative rearrangement of chalcones. researchgate.net Thallium(III) nitrate has proven to be a particularly effective reagent for this transformation.

The general approach involves the following steps:

Chalcone Synthesis: The synthesis begins with the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705). gu.se This reaction is typically base-catalyzed. iiste.org

Oxidative Rearrangement: The 2'-hydroxychalcone is then treated with thallium(III) nitrate in a suitable solvent, often methanol (B129727). This promotes an oxidative 1,2-aryl migration of the B-ring to form an acetal (B89532) intermediate. researchgate.net

Cyclization and Deprotection: Subsequent acid-catalyzed cyclization and deprotection of the intermediate yields the desired isoflavone.

Reduction: The resulting isoflavone can then be reduced to the corresponding isoflavan, this compound, through catalytic hydrogenation.

This thallium(III) nitrate-mediated synthesis has been successfully applied to produce (±)-mucronulatol. researchgate.net

Table 1: Key Steps in Thallium(III) Nitrate Promoted Synthesis of this compound

| Step | Description | Key Reagents |

| 1 | Claisen-Schmidt Condensation | Substituted acetophenone, substituted benzaldehyde, base (e.g., NaOH) |

| 2 | Oxidative Rearrangement | 2'-Hydroxychalcone, Thallium(III) nitrate, Methanol |

| 3 | Cyclization & Deprotection | Acid (e.g., HCl) |

| 4 | Reduction to Isoflavan | H₂, Catalyst (e.g., Pd/C) |

Alternative and Stereoselective Synthetic Approaches for this compound

While the thallium(III) nitrate method is effective, concerns over the toxicity of thallium have prompted the development of alternative synthetic routes. Furthermore, the synthesis of specific stereoisomers (enantiomers) of this compound requires stereoselective methods.

Alternative Reagents for Oxidative Rearrangement:

Hypervalent Iodine Reagents: Reagents such as iodosylbenzene and phenyliodine(III) diacetate have been explored as less toxic alternatives to thallium salts for the oxidative rearrangement of chalcones. researchgate.net

Organolead Reagents: Ligand coupling reactions involving organolead reagents have also been utilized for the preparation of isoflavones and subsequently this compound. researchgate.net

Bioinspired Synthetic Approaches:

Flavan-Isoflavan Rearrangement: A bioinspired approach mimicking the natural biosynthetic pathway has been developed. rsc.org This method involves a 1,2-aryl shift in a flavan-3-ol (B1228485) derivative, induced by an organoaluminum reagent, followed by in-situ alkylation to generate the isoflavan skeleton. rsc.org This strategy offers a novel and potentially stereoselective route to isoflavonoids. rsc.org

Stereoselective Synthesis: The synthesis of enantiomerically pure this compound, such as the naturally occurring (S)-mucronulatol, presents a significant challenge. This requires the use of chiral auxiliaries, asymmetric catalysts, or biocatalytic methods.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.org

Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes, can promote the formation of one enantiomer over the other in key reaction steps. For example, asymmetric hydrogenation of an isoflavone precursor could potentially yield a single enantiomer of this compound.

Biocatalysis: The use of isolated enzymes or whole-cell systems can offer high stereoselectivity under mild reaction conditions. mdpi.com For instance, the reduction of an isoflavone precursor using a specific reductase enzyme could provide a direct route to (S)-mucronulatol.

While general strategies for stereoselective synthesis exist, their specific application to produce enantiomerically pure this compound is an area that warrants further research and development.

Table 2: Comparison of Synthetic Approaches for this compound

| Method | Key Reagent/Strategy | Advantages | Disadvantages |

| Chalcone Rearrangement | Thallium(III) Nitrate | High efficiency, well-established | Toxicity of thallium reagents |

| Hypervalent Iodine Reagents | Less toxic than thallium | May have limited scope and selectivity researchgate.net | |

| Organolead Reagents | Alternative to thallium | Toxicity of lead reagents | |

| Flavan-Isoflavan Rearrangement | Organoaluminum Reagents | Bioinspired, potential for stereoselectivity | May require specific flavan (B184786) precursors |

| Stereoselective Synthesis | Chiral Auxiliaries, Asymmetric Catalysis, Biocatalysis | Access to single enantiomers | Can be complex and require specialized reagents/catalysts |

Mechanistic Investigations of Mucronulatol S Biological Actions in Preclinical Models

Antimicrobial Activity Research of Mucronulatol (B600595)

Natural products, particularly flavonoids, are a significant source of new antimicrobial agents, which are urgently needed to combat the rise of antibiotic-resistant bacteria. mdpi.comnih.gov Research into the antimicrobial properties of specific compounds like this compound is essential to validate their potential use in this field.

Antibacterial Spectrum and Efficacy Against Specific Bacterial Strains (e.g., Escherichia coli, Bacillus cereus, Staphylococcus aureus, Erwinia carotovora, Bacillus subtilis)

An evaluation of a compound's antibacterial spectrum involves testing its efficacy against a range of both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as plant pathogens like Erwinia carotovora. nih.govnih.govnih.govmdpi.comconicet.gov.arimpactfactor.orgamanote.comresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netfrontiersin.orgnih.govapsnet.orgnih.govsmujo.idresearchgate.netnih.gov The minimum inhibitory concentration (MIC) is a key metric, indicating the lowest concentration of the compound that prevents visible bacterial growth.

Despite the known antimicrobial potential of the flavonoid class of molecules, specific studies detailing a systematic evaluation of the antibacterial activity of purified this compound against the aforementioned bacterial strains are sparse in the scientific literature. Consequently, comprehensive data regarding its spectrum of activity and specific MIC values against these pathogens are not currently available. Further research is required to determine if this compound possesses clinically relevant antibacterial properties.

Enzyme Inhibition Studies Involving this compound

Alpha-glucosidase inhibitors are compounds that interfere with the action of the α-glucosidase enzyme, which is involved in the breakdown of complex carbohydrates into simpler sugars. Inhibition of this enzyme can delay carbohydrate digestion and absorption. plos.org Various natural compounds, including flavonoids and other phenolics, have been investigated for their potential to inhibit yeast α-glucosidase. nih.govnih.gov

The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the specific compound and its interaction with the enzyme's active site or allosteric sites. semanticscholar.org While numerous plant-derived compounds and microbial metabolites have demonstrated significant inhibitory activity against yeast α-glucosidase in preclinical studies, specific research detailing the inhibitory effects and mechanism of action of this compound on this enzyme is not extensively covered in the currently available scientific literature. nih.govnih.gov

Table 2: Research on Yeast Alpha-Glucosidase Inhibition

| Compound Class | General Mechanism of Inhibition | Specific Data on this compound |

|---|---|---|

| Flavonoids/Phenolics | Competitive, non-competitive, or mixed inhibition of the enzyme's activity. semanticscholar.org | Direct studies on this compound's inhibitory activity against yeast α-glucosidase are not specified in the available literature. |

Other Investigated Biological Activities of this compound

The leaf-cutting ant, Atta sexdens Linnaeus, is a significant agricultural pest, leading to research into various natural and synthetic compounds for their insecticidal properties. researchgate.netnih.gov The primary method of control often involves toxic baits, and research is ongoing to find effective and environmentally safer active ingredients. researchgate.net Studies have evaluated the insecticidal activity of various plant extracts and their constituents against A. sexdens workers through ingestion bioassays. semanticscholar.orgresearchgate.net

While a range of compounds, including other flavonoids and triterpenes, have been investigated for their effects on this ant species, specific preclinical studies focusing on the insecticidal activity of this compound against Atta sexdens are not prominent in the reviewed literature. The development of effective insecticidal agents often requires a delayed mode of action to ensure the toxicant is spread throughout the colony. researchgate.net

**Table 3: Insecticidal Activity Research Against *Atta sexdens***

| Compound/Extract Type | Observed Effects | Specific Data on this compound |

|---|---|---|

| Various Plant Extracts | Can cause mortality in A. sexdens workers over time in laboratory bioassays. researchgate.net | Research specifically investigating the insecticidal properties of this compound against Atta sexdens is not detailed in the available sources. |

Flavonoids, as a class, are well-known for their antioxidant and anti-inflammatory properties, which have been extensively studied in various in vitro models. nih.govmdpi.com

Antioxidant Mechanisms: The antioxidant activity of flavonoids is largely attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. nih.gov These compounds can neutralize reactive oxygen species (ROS), which are byproducts of normal cellular metabolism that can cause damage to cells and tissues when present in excess. mdpi.com The structural features of flavonoids, such as the presence and position of hydroxyl groups, are crucial for their antioxidant capacity.

Anti-inflammatory Mechanisms: The anti-inflammatory effects of flavonoids are mediated through their ability to modulate various signaling pathways and inhibit the production of pro-inflammatory mediators. nih.govmdpi.com They can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, key players in the inflammatory response. mdpi.com Furthermore, flavonoids can suppress the activation of transcription factors like NF-κB, which regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. mdpi.com While these mechanisms are well-established for the flavonoid class, specific in vitro studies detailing the precise antioxidant and anti-inflammatory mechanisms of this compound are not extensively available.

Table 4: In Vitro Antioxidant and Anti-inflammatory Mechanisms of Flavonoids

| Activity | Key Mechanisms |

|---|

| Antioxidant | - Scavenging of reactive oxygen species (ROS). mdpi.com

Derivatization and Synthetic Analog Development Based on Mucronulatol Scaffold

Rational Design and Synthesis of Novel Mucronulatol (B600595) Derivatives

The exploration of natural products like this compound as scaffolds for novel therapeutic agents is a cornerstone of medicinal chemistry. While this compound itself is a naturally occurring isoflavan (B600510), its chemical structure provides a foundation for the rational design and synthesis of new derivatives with potentially enhanced or altered biological activities researchgate.net. The development of synthetic analogues typically involves modifying the parent compound's scaffold to improve properties such as efficacy, bioavailability, stability, and pharmacokinetic profiles researchgate.net.

Although specific synthetic routes to novel this compound derivatives are not extensively detailed in the provided literature, the general principles of natural product derivatization can be applied. These principles include strategic modifications to functional groups (e.g., hydroxyls, aromatic rings) or alterations to the core isoflavan structure. Such approaches have been successfully employed with other flavonoid and isoflavonoid (B1168493) classes, aiming to optimize their interactions with biological targets mdpi.com. For instance, research into other natural products demonstrates that systematic structural modifications can lead to compounds with improved potency and selectivity mdpi.comscielo.br. The isolation of this compound from plant sources such as Dalbergia oliveri and Machaerium opacum provides access to the parent compound, which can then serve as a starting point for synthetic chemistry efforts researchgate.netbiocrick.com.

Comparative Evaluation of Biological Activities within this compound Analogues

Research has focused on evaluating the biological activities of this compound and related natural compounds. Cytotoxic activity has been a primary area of investigation. This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, it exhibited an IC50 value of 5.7 μM against the HBL100 leukemia cell line researchgate.net. Further studies reported cytotoxicity against lung cancer cell lines, with this compound showing an IC50 of 6.74 μM biocrick.com. Additionally, this compound demonstrated cytotoxic activity against LLC and A549 cancer cell lines with IC50 values of 8.38 μM and 9.9 μM, respectively researchgate.net.

Beyond cytotoxicity, this compound and related compounds have shown other biological effects. They were observed to modestly inhibit in vitro microtubule assembly researchgate.net. Furthermore, while this compound and violanone (B12302241) did not exhibit antibacterial activity, they acted as potent inhibitors of Fusarium oxysporum fungal growth researchgate.net.

While the literature primarily details the activities of this compound itself and compares them to other naturally occurring compounds, these findings lay the groundwork for comparative evaluations of synthesized this compound analogues. Such studies would aim to systematically assess how structural modifications influence these biological activities, thereby identifying key pharmacophores.

Structure-Activity Insights from Comparative Studies with Related Isoflavanoids and Flavonoids

Understanding the structure-activity relationships (SAR) of this compound and its potential analogues benefits from comparative studies with broader classes of isoflavonoids and flavonoids. These studies reveal how specific structural features correlate with biological effects, particularly antioxidant and cytotoxic activities.

In the context of this compound, its observed cytotoxic activities are likely linked to its isoflavan structure and the presence of hydroxyl groups. Comparative studies have highlighted that compounds like (2S)-7-hydroxy-6-methoxy flavanone (B1672756) and this compound exhibit potent antiproliferation activities researchgate.net. Furthermore, this compound and 7,4'-dihydroxyhomoisoflavanone (B3087952) have demonstrated favorable binding affinities and cytotoxicity against cancer cell lines, suggesting that specific structural motifs within these isoflavonoid subclasses contribute to their therapeutic potential biocrick.com. These comparative insights are crucial for guiding the rational design of new this compound derivatives with improved or targeted biological activities researchgate.netd-nb.infomdpi.com.

Table 1: Biological Activities of this compound and Related Compounds

| Compound Name | Biological Activity | IC50 Value (μM) | Cell Line/Target | Reference |

| This compound | Cytotoxicity | 5.7 | HBL100 | researchgate.net |

| This compound | Cytotoxicity | 6.74 | Lung Cancer | biocrick.com |

| This compound | Cytotoxicity | 8.38 | LLC | researchgate.net |

| This compound | Cytotoxicity | 9.9 | A549 | researchgate.net |

| This compound | Microtubule assembly inhibition | Modest | In vitro | researchgate.net |

| This compound | Fungal growth inhibition (F. oxysporum) | Potent | In vitro | researchgate.net |

| 7,4'-dihydroxyhomoisoflavanone | Cytotoxicity | 8.99 | Lung Cancer | biocrick.com |

| (2S)-7-hydroxy-6-methoxy flavanone | Antiproliferation | High | N/A | researchgate.net |

| Violanone | Fungal growth inhibition (F. oxysporum) | Potent | In vitro | researchgate.net |

(Note: IC50 values represent the concentration of the compound required to inhibit a specific biological function by 50%. "N/A" indicates that a specific IC50 value was not provided in the context of a numerical comparison for this particular activity.)

Advanced Preclinical Research Methodologies and Translational Considerations

Application of Advanced In Vitro Cell-Based Assay Systems and High-Throughput Screening in Mucronulatol (B600595) Research

The preclinical evaluation of this compound has been significantly advanced by the application of sophisticated in vitro cell-based assays designed to elucidate its biological activities, particularly its cytotoxic effects against cancer cells. nih.gov These assay systems provide a controlled environment to study the compound's impact on specific cellular processes. For instance, the sulforhodamine B (SRB) proliferation assay is a key method used to determine the half-maximal inhibitory concentration (IC50) of this compound, quantifying its potency in inhibiting cancer cell growth. researchgate.net

To understand the mechanisms underlying its cytotoxicity, researchers have employed advanced cytometric studies. nih.gov Fluorescence-activated cell sorting (FACS)-based cell cycle analysis, often using propidium (B1200493) iodide staining and 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation, has revealed that this compound can induce a significant increase in the sub-G1 population, which is indicative of apoptosis. nih.govresearchgate.net Further mechanistic insights have been gained through molecular biology techniques. Western blotting has been utilized to detect changes in the expression levels of key cell cycle regulatory proteins, showing that this compound can up-regulate proteins like p21(Cip1) and p27(Kip1) while down-regulating cyclin E and CDK4. nih.govresearchgate.net Additionally, Reverse Transcription Polymerase Chain Reaction (RT-PCR) has been applied to analyze how this compound alters the transcription of genes crucial for cancer cell survival and proliferation, such as topoisomerase I, thymidylate synthase, and c-myc. nih.govresearchgate.net

These detailed cell-based assays are often precursors to or integrated with high-throughput screening (HTS) campaigns. nih.gov HTS leverages automation and robotics to rapidly test thousands of compounds, but the foundational assays remain crucial. pharmaron.comyoutube.com In the context of this compound research, HTS platforms could adapt the aforementioned assays into miniaturized formats (e.g., 384- or 1536-well plates) to screen chemical libraries for analogues with improved activity or to test this compound against large panels of cancer cell lines. pharmaron.com A variety of detection methods, including fluorescence intensity, luminescence, and high-content imaging, can be employed in HTS to measure outcomes like cell viability, apoptosis, or the expression of specific biomarkers. pharmaron.com

| Assay Type | Purpose | Key Findings/Applications for this compound | Reference |

|---|---|---|---|

| Sulforhodamine B (SRB) Assay | Measure cell proliferation and cytotoxicity (IC50 determination). | Quantified the cytotoxic potency of this compound in various cancer cell lines. | nih.gov |

| FACS-Based Cell Cycle Analysis | Analyze cell cycle distribution and detect apoptosis (sub-G1 peak). | Demonstrated that this compound induces apoptosis and alters cell cycle progression. | researchgate.net |

| Western Blotting | Detect and quantify specific proteins. | Revealed this compound's effect on cell cycle regulators (p21, p27, Cyclin E, CDK4). | nih.gov |

| RT-PCR | Measure gene expression at the mRNA level. | Showed altered expression of genes like topoisomerase I and c-myc. | researchgate.net |

| Anti-inflammatory Assays | Evaluate the potential to suppress inflammatory responses. | Used to study the effect of related compounds on inflammatory cytokines (IL-6, IL-8, TNFα). | nih.gov |

Sophisticated In Silico Modeling and Cheminformatics Applications

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing unparalleled insight into the dynamic nature of biological systems at an atomic level. nih.gov This technique can be applied to a small molecule like this compound to explore its conformational landscape—the various three-dimensional shapes it can adopt. By simulating this compound in different environments, such as in aqueous solution or near a target protein, researchers can identify its most stable and biologically relevant conformations.

Furthermore, MD simulations are instrumental in predicting and refining the binding mode of this compound to its biological targets. researchgate.net After an initial docking pose is generated, MD simulations can assess the stability of the ligand-protein complex. These simulations reveal how the compound settles into the binding pocket, the specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that are formed and maintained over time, and the flexibility of both the ligand and the protein upon binding. nih.gov This detailed understanding of the binding event is crucial for explaining the compound's mechanism of action and for guiding the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov These models are essential for predicting the activity of novel, unsynthesized molecules and for optimizing lead compounds. mdpi.com In the context of isoflavonoids, QSAR studies have been conducted to understand the structural requirements for specific biological effects, such as antioxidant capacity. mdpi.com

This compound has been included in datasets used to build QSAR models for isoflavonoids. mdpi.com In these studies, the biological activity is first measured using various in vitro assays (e.g., antioxidant assays like X/XO, ORAC, and DPPH). mdpi.com Then, a wide range of molecular descriptors are calculated for each compound, including this compound. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and steric features. wikipedia.org Statistical methods are then used to build a model that links these descriptors to the observed activity. mdpi.com A validated QSAR model can identify which molecular features are most important for the desired activity, thereby providing a roadmap for designing new this compound analogues with enhanced potency. cresset-group.com

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic and safety properties. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, saving time and resources. nih.gov this compound has been subjected to such in silico evaluations using various cheminformatics tools and web servers like admetSAR and SwissADME. nih.govnih.gov

These predictive methodologies assess a range of critical parameters. For absorption, models predict human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers. nih.gov Distribution is often evaluated by predicting a compound's ability to penetrate the blood-brain barrier (BBB). nih.gov Metabolism prediction focuses on the compound's potential to inhibit or be a substrate for key cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. nih.gov Toxicity profiling includes predictions for mutagenicity (AMES test) and carcinogenicity. nih.gov These in silico predictions provide a comprehensive, early-stage assessment of this compound's drug-like properties, helping to identify potential liabilities that may need to be addressed through chemical modification. researchgate.net

| ADMET Parameter | Prediction Focus | Relevance in Drug Discovery | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | Crucial for oral bioavailability. | nih.gov |

| Caco-2 Permeability | Models permeability across the intestinal epithelial cell barrier. | Indicates potential for oral absorption. | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross into the central nervous system. | Important for CNS targets and for avoiding CNS side effects. | nih.gov |

| Cytochrome P450 (CYP) Inhibition | Assesses potential to inhibit major drug-metabolizing enzymes. | Key for predicting drug-drug interactions. | nih.gov |

| AMES Test | Predicts mutagenic potential. | An early indicator of potential carcinogenicity. | nih.gov |

| Drug-likeness | Evaluates if the compound has favorable physicochemical properties. | Helps prioritize compounds with higher chances of success. | nih.gov |

Development and Utilization of Relevant Preclinical Animal Models for Mechanistic Studies

To investigate the complex in vivo mechanisms of action of compounds like this compound, which is an isoflavone (B191592), researchers utilize a variety of preclinical animal models. nih.gov The choice of model is critical and depends on the specific biological question being addressed, from cancer prevention to the modulation of metabolic diseases. nih.gov These models provide a systemic context that cannot be replicated by in vitro assays.

For studying anticancer properties, several types of models are relevant. Chemically-induced carcinogenesis models, such as those using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), are employed to study the potential of a compound to prevent the initiation of tumors. nih.govresearchgate.net To investigate effects on cancer progression, transgenic mouse models, which are genetically engineered to develop specific types of cancer (e.g., the TRAMP model for prostate cancer), are highly valuable. researchgate.net Furthermore, xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess a compound's ability to inhibit the growth and metastasis of established tumors. nih.gov

Beyond cancer, animal models are essential for exploring the broader health effects of isoflavonoids. Diet-induced obesogenic (DIO) models, such as mice fed a high-fat diet, are used to study the impact on metabolic syndrome, insulin (B600854) resistance, and related conditions. mdpi.com Other models are developed to investigate effects on cardiovascular health, bone density (osteoporosis), and neurocognitive function. nih.gov These diverse animal models are indispensable for conducting mechanistic studies that bridge the gap between in vitro findings and potential translational applications.

Conclusion and Future Research Directions for Mucronulatol

Synthesis of Current Academic Understanding of Mucronulatol (B600595)

This compound, a compound found in Caribbean propolis and the herb Lotus corniculatus L., has demonstrated significant biological activities, particularly in the realm of cancer research biocrick.comchemfaces.com. Current academic understanding highlights its cytotoxic effects on various human tumor cell lines. Studies have shown that this compound exhibits cytotoxicity in the range of 2.7 - 10.2 µg/mL against certain cancer cell lines, while showing no cytotoxic effects on resistant sublines at higher concentrations biocrick.comresearchgate.net. Mechanistic investigations indicate that this compound targets the control of cell cycle progression, leading to a global reduction across all cell cycle phases and an increase in the apoptotic sub-G1 population biocrick.comresearchgate.net. Specifically, it has been observed to up-regulate p21(Cip1) and p27(Kip1) while down-regulating cyclin E and CDK4 in a dose-dependent manner biocrick.comresearchgate.net. Furthermore, this compound has shown no effect on topoisomerase I but has been associated with altered expression of topoisomerases II biocrick.comresearchgate.net. Additionally, research suggests this compound may interfere with genes involved in cell cycle progression, such as thymidilate synthase, EGF receptor, and c-myc biocrick.comresearchgate.net. Beyond its cytotoxic effects, this compound has also been reported to possess antibacterial activity against several bacterial strains, including Escherichia coli, Bacillus cereus, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 7.8 to 15.5 µg/mL chemfaces.com.

Identification of Key Knowledge Gaps and Methodological Challenges in this compound Research

Despite the promising initial findings, significant knowledge gaps and methodological challenges persist in this compound research. A primary challenge lies in fully elucidating the precise molecular targets and downstream signaling pathways through which this compound exerts its diverse biological effects. While cell cycle arrest and apoptosis have been identified as key mechanisms, the upstream regulators and specific protein interactions remain to be comprehensively mapped. The observed differential cytotoxicity between sensitive and resistant cell lines suggests potential resistance mechanisms that warrant deeper investigation. Furthermore, the development of efficient and scalable synthetic strategies for this compound is crucial for enabling broader preclinical and clinical studies, as reliance on natural extraction may present limitations in terms of yield and purity beilstein-journals.orgnih.gov. Methodological challenges may also arise in precisely quantifying this compound's effects in complex biological systems and in establishing robust structure-activity relationships (SARs) that could guide the design of more potent analogs. The limited availability of comprehensive data on its interactions with various biological systems also presents a challenge for its translation into therapeutic applications.

Prospective Avenues for Advanced Investigation of this compound

Exploration of Novel and Undiscovered Mechanistic Pathways

Future research should prioritize a comprehensive exploration of this compound's mechanistic pathways beyond its established role in cell cycle regulation. This includes investigating its potential interactions with other cellular signaling cascades, such as those involved in inflammation, oxidative stress, and metabolic reprogramming, which are frequently dysregulated in cancer and other diseases researchgate.netnih.govnih.gov. Employing advanced techniques like phosphoproteomics could reveal key kinase activities modulated by this compound, offering insights into novel therapeutic targets nih.gov. Investigating its effects on cellular metabolism and its potential as a mitochondrial uncoupler, as seen with other natural compounds, could also unveil new avenues for its application researchgate.net.

Innovation in Efficient and Scalable Synthetic Strategies for this compound

The development of innovative and scalable synthetic methodologies for this compound is paramount to facilitate its widespread availability for research and potential therapeutic development. Current challenges in chemical synthesis, particularly for complex natural products, often involve issues with yield, purity, and cost-effectiveness beilstein-journals.orgnih.govmdpi.comnih.gov. Research efforts should focus on optimizing existing synthetic routes and exploring novel approaches, such as flow chemistry or biocatalysis, to achieve efficient, cost-effective, and environmentally sustainable production of this compound. This would enable larger-scale studies and the synthesis of this compound derivatives with improved properties.

Integration of Multi-Omics Data for Comprehensive Biological Activity Profiling

A significant opportunity lies in integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to gain a holistic understanding of this compound's biological activities and mechanisms of action nih.govastrazeneca.comfrontlinegenomics.comfrontiersin.orgdrugdiscoverynews.com. By combining these diverse datasets, researchers can identify key molecular signatures, pathways, and biomarkers associated with this compound's efficacy and potential resistance mechanisms. This integrated approach can provide a more comprehensive biological activity profile, revealing previously unrecognized targets and interactions, and accelerating the identification of potential therapeutic applications. For instance, integrating spatial transcriptomics with proteomic data could elucidate how this compound impacts cellular microenvironments and gene expression patterns within specific tissue contexts astrazeneca.comdrugdiscoverynews.com.

Rational Design and Development of Next-Generation this compound-based Therapeutic Candidates

Leveraging the insights gained from mechanistic studies and multi-omics profiling, the rational design and development of next-generation this compound-based therapeutic candidates represent a critical future direction astrazeneca.comfrontlinegenomics.comfrontiersin.org. This involves synthesizing this compound analogs and derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by computational modeling and molecular docking, can identify key structural modifications that optimize therapeutic efficacy while minimizing off-target effects. Such an approach aims to translate the promising preclinical findings of this compound into clinically viable drug candidates for various diseases, particularly cancer.

Q & A

Q. How is Mucronulatol isolated and purified from natural sources, and what analytical methods are employed for structural verification?

this compound is typically isolated from leguminous plants (e.g., Indigofera aspalathoides, Dalbergia odorifera) using ethanol or methanol extraction followed by chromatographic techniques like column chromatography and RP-HPLC . Structural elucidation relies on spectral analyses (NMR, MS) and comparison with published data. For example, corrections to 13C NMR assignments of this compound derivatives were critical in confirming its stereochemistry .

Q. What in vitro assays are used to evaluate this compound’s cytotoxic potential against cancer cell lines?

The sulforhodamine B (SRB) proliferation assay is widely used to determine IC50 values. This compound demonstrated cytotoxicity against non-small cell lung cancer (NSCLC) cells (IC50: 6.74 μM) and colon carcinoma (HCT8, IC50: ~2.7–10.2 μg/mL) . Researchers should include positive controls (e.g., 5-fluorouracil) and validate results across multiple cell lines to account for variability in drug resistance mechanisms, particularly in MDR1+ systems .

Q. How does this compound inhibit α-glucosidase, and what are its implications for diabetes research?

this compound acts as a competitive inhibitor of yeast α-glucosidase (IC50: 3.52 mM), outperforming acarbose (IC50: 9.11 mM) in vitro. Researchers should use p-nitrophenyl-α-D-glucopyranoside as a substrate and compare glycosylated vs. aglycone forms, as glycosides (e.g., daidzin) show reduced activity . Dose-dependent assays and molecular docking (e.g., Glide score: -4.748 kcal/mol) are recommended to validate binding affinity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s cytotoxicity across multidrug-resistant (MDR) cancer models?

this compound exhibits reduced efficacy in MDR1+ cells (e.g., no cytotoxicity at ≤100 μg/mL) due to P-glycoprotein efflux . To address this, researchers should:

- Compare wild-type vs. MDR sublines (e.g., HCT8 vs. MDR1+ variants).

- Use flow cytometry to quantify apoptotic sub-G1 populations and Western blotting to assess p21/p27 upregulation and cyclin E/CDK4 downregulation .

- Validate findings with RT-PCR to track gene expression changes (e.g., topoisomerases, c-myc) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-angiogenic properties?

SAR studies reveal that the isoflavonoid backbone and hydroxyl/methoxy substitutions are critical. For example:

- Binding affinity : this compound’s Glide score (-4.748 kcal/mol) against β-catenin surpasses iCRT5, a known inhibitor .

- Anti-angiogenic activity : Molecular docking (ΔG = -7.04 kcal/mol with VEGFR2) suggests stronger inhibition than sorafenib . Researchers should synthesize analogs (e.g., methylated derivatives) and use computational tools (AutoDock, Schrödinger) to predict interactions with tyrosine kinases (VEGFR2, PDGFRβ) .

Q. What statistical and reproducibility standards are critical for preclinical studies on this compound?

- NIH guidelines : Report experimental conditions (e.g., cell culture protocols, animal models) to ensure replicability .

- Data precision : Express IC50 values to one significant digit beyond instrument precision (e.g., 6.74 μM ± 0.15) and avoid overusing "significant" without p-values .

- Open data : Share raw data (e.g., FACS profiles, docking parameters) via repositories like Zenodo to facilitate meta-analyses .

Methodological Considerations

Q. How should researchers design in silico screens to identify this compound’s molecular targets?

- Pharmacophore modeling : Use tools like Phase (Schrödinger) to screen natural compound libraries against targets (e.g., β-catenin) .

- Dynamic studies : Perform molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .

- Validation : Cross-reference docking scores with experimental IC50 values to prioritize hits .

Q. What in vivo models are appropriate for validating this compound’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.